molecular formula C7H12O B13323200 3-Methylhex-5-yn-2-ol

3-Methylhex-5-yn-2-ol

Cat. No.: B13323200
M. Wt: 112.17 g/mol
InChI Key: AUPRNXWFKHDIKF-UHFFFAOYSA-N
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Description

3-Methylhex-5-yn-2-ol is an organic compound with the molecular formula C7H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the second carbon atom and a methyl group attached to the third carbon atom. The presence of both an alcohol and an alkyne functional group makes it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhex-5-yn-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions and yields a high purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. One such method includes the catalytic hydrogenation of 3-methyl-1-butyne in the presence of a palladium catalyst. This method allows for the selective reduction of the triple bond to form the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Methylhex-5-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triple bond can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for the reduction of the triple bond.

    Substitution: Halogenation can be achieved using reagents like hydrochloric acid (HCl) or hydrobromic acid (HBr).

Major Products Formed

    Oxidation: Formation of 3-methylhex-5-yn-2-one or 3-methylhex-5-yn-2-al.

    Reduction: Formation of 3-methylhex-5-en-2-ol or 3-methylhexan-2-ol.

    Substitution: Formation of 3-methylhex-5-yn-2-chloride or 3-methylhex-5-yn-2-bromide.

Scientific Research Applications

3-Methylhex-5-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylhex-5-yn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-5-yn-2-ol
  • 3-Methylhex-4-yn-2-ol
  • 3-Methylhex-5-en-2-ol

Uniqueness

3-Methylhex-5-yn-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both an alkyne and an alcohol group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-methylhex-5-yn-2-ol

InChI

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h1,6-8H,5H2,2-3H3

InChI Key

AUPRNXWFKHDIKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)C(C)O

Origin of Product

United States

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